molecular formula C25H46 B14635852 [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane CAS No. 55401-70-2

[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane

Cat. No.: B14635852
CAS No.: 55401-70-2
M. Wt: 346.6 g/mol
InChI Key: FACBIRPZNJRFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane is a complex organic compound that falls under the category of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its unique structure, which includes multiple cyclohexane and cyclopentane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane and cyclopentane rings. These rings are then linked through a series of reactions, including alkylation and hydrogenation. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Chlorine (Cl₂), Bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclopentanone derivatives, while reduction typically results in fully saturated hydrocarbons.

Scientific Research Applications

[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of cycloalkanes and their reactions.

    Biology: Investigated for its potential effects on biological membranes and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in cellular signaling. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cycloalkane with a single ring structure.

    Cyclopentane: Another cycloalkane with a five-membered ring.

    Decalin: A bicyclic compound with two fused cyclohexane rings.

Uniqueness

What sets [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane apart from these similar compounds is its complex structure, which includes multiple rings and unique substituents. This complexity allows it to exhibit distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

55401-70-2

Molecular Formula

C25H46

Molecular Weight

346.6 g/mol

IUPAC Name

[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane

InChI

InChI=1S/C25H46/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h22-25H,1-21H2

InChI Key

FACBIRPZNJRFHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(CCCC2CCCC2)CCC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.